molecular formula C15H21Br B039107 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene CAS No. 119435-90-4

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

Cat. No. B039107
CAS RN: 119435-90-4
M. Wt: 281.23 g/mol
InChI Key: YRSSLQXZDTXEBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene often involves multistep chemical processes. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol showcases a seven-step process with an overall yield of 44%, highlighting the complexity and efficiency of synthesizing such compounds (Göksu et al., 2003). Similarly, the platinum-catalyzed intramolecular hydroarylation of allenyl arenes provides an efficient method for synthesizing 1,4-dihydronaphthalenes, demonstrating the versatility of catalysis in forming these structures (Mo & Lee, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to elucidate the conformation and stability of compounds. Studies on similar tetrahydronaphthalene derivatives have employed techniques like HF and B3LYP/6-311++G(d,p) to analyze vibrational spectra, molecular electrostatic potential (MESP), and non-linear optical (NLO) properties, providing insights into the molecular conformation and stability of these compounds (Arivazhagan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tetrahydronaphthalene derivatives can be complex and varied. For example, the reductive debromination of 1,2-bis(bromomethyl)arenes to tetrahydronaphthalenes showcases the potential for chemical modification and the creation of new derivatives with different properties (Nishiyama et al., 2005). Additionally, the regioselectivity of bromination on tetrahydronaphthalene structures indicates the potential for targeted modification and synthesis of specific derivatives (Pankratov et al., 2004).

Physical Properties Analysis

The physical properties of tetrahydronaphthalene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. The investigation of self-assembled structures of tetrahydronaphthalene molecules, for example, highlights the impact of molecular arrangement on material properties, showcasing the diversity of potential applications (Silly et al., 2017).

Scientific Research Applications

Reductive Debromination Methods

  • Application in Reductive Debromination: A method for reductive debromination of 1,2-bis(bromomethyl)arenes to produce 1,2,3,4-tetrahydronaphthalenes has been developed. This process involves the use of tetrakis(dimethylamino)ethylene (TDAE) in the presence of olefins, yielding moderate to good yields of tetrahydronaphthalenes (Nishiyama et al., 2005).

Photoreaction with Amines

  • Photoreaction Studies: Ethyl 2-bromomethyl-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate and related compounds undergo photoreaction with specific amines in aqueous MeCN, leading to the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products (Hasegawa, 1997).

Synthesis of Derivatives

  • Derivative Synthesis: High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine leads to benzylic bromination, forming 1,4-dibromo-1,2,3,4-tetrahydronaphthalene and other secondary products. These derivatives can be efficiently converted to methoxy and cyano derivatives of naphthalene (Çakmak et al., 2000).

Green Chemistry Approach

  • Eco-Friendly Synthesis Techniques: An environmentally friendly approach has been developed for constructing multi-functionalized benzenes, such as 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC), using a mortar and pestle grinding technique. This method aligns with green chemistry principles and has been explored through computational studies (Damera & Pagadala, 2023).

Molecular Structure and Reactivity Studies

  • Molecular Reactivity and Structure: Research on [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 has revealed insights into its reactivity with nucleophiles, leading to the formation of α-position adducts and acyl compounds. The study offers valuable information on molecular structure and reactivity patterns (Lee et al., 1995).

properties

IUPAC Name

6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSLQXZDTXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370821
Record name 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

CAS RN

119435-90-4
Record name 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene 1 (2.00 g, 9.88 mmol), N-bromosuccinimide (1.85 mmol, 10.37 mmol), benzoyl peroxide (91 mg, 0.28 mmol) in 35 mL of CCl4 was heated at reflux (84° C., oil bath) for 2.5 h. After cooling top room temperature, the solution was concentrated in vacuo. Diethyl ether (100 mL) was added and the solution was filtered (to remove the succinimide formed) and concentrated to give a crude oil. The crude oil was purified by silica gel column chromatography using as eluent petroleum ether. 6-(Bromomethyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene 8 (2.01 g, 72.5% yield) was obtained as a colourless oil.
Name
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

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